molecular formula C11H12O3 B089773 Vanillylidenacetone CAS No. 1080-12-2

Vanillylidenacetone

Cat. No. B089773
CAS RN: 1080-12-2
M. Wt: 192.21 g/mol
InChI Key: AFWKBSMFXWNGRE-ONEGZZNKSA-N
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Description

Synthesis Analysis

Vanillylidenacetone can be synthesized through several methods. One approach involves the electrophilic aromatic condensation of vanillyl alcohol with other organic compounds. This method is employed to produce bio-based epoxy resins derived from lignin, a natural polymer found in the cell walls of plants. The synthesis involves the reaction of vanillyl alcohol with guaiacol or similar compounds to form a bisphenolic analogue, which is then used to prepare various epoxy derivatives (Hernandez et al., 2016).

Molecular Structure Analysis

The molecular structure of vanillylidenacetone derivatives has been characterized using various spectroscopic techniques such as FT-IR, NMR (1H, 13C, and 31P), and mass spectrometry. These techniques confirm the chemical structures of synthesized compounds, providing insights into their molecular configurations and potential chemical behavior (Sakthivel & Kannan, 2005).

Chemical Reactions and Properties

Vanillylidenacetone and its derivatives undergo various chemical reactions, including photocrosslinking, which is initiated by UV light. This reaction is significant for applications in liquid-crystalline photodimerizable polymers, demonstrating the material's potential in advanced material science. The rate and efficiency of these crosslinking reactions are influenced by the presence of methoxy or ethoxy groups in the polymer chain (Sakthivel & Kannan, 2005).

Physical Properties Analysis

The physical properties, such as mesogenic properties and phase behavior of vanillylidenacetone derivatives, are investigated using techniques like optical polarized microscopy and differential scanning calorimetry. These studies reveal the conditions under which these compounds exhibit liquid-crystalline phases, which is crucial for their application in display technologies and other materials science applications (Sakthivel & Kannan, 2005).

Chemical Properties Analysis

The chemical properties of vanillylidenacetone derivatives, such as their stability, reactivity, and interaction with other chemical entities, are central to their utility in various applications. These properties can be tailored by altering the length of the methylene chain in the polymer backbone, which affects the glass transition temperature (Tg) and the thermal stability of the polymers. Understanding these properties enables the design of materials with specific characteristics for targeted applications (Sakthivel & Kannan, 2005).

Scientific Research Applications

  • Vanillylidenacetone, a derivative of capsaicin, has been examined for its potential in pain research. It has been used as an activating ligand for heat-sensitive transduction channels in nociceptive neurons, suggesting its role in pain physiology (Gilbert et al., 2007).

  • Vanilloid compounds, including Vanillylidenacetone, have been identified as potential therapeutic targets for drug development. They have been shown to interact with vanilloid receptors, which are present in several brain nuclei and non-neuronal tissues. This indicates their potential in treating various neurological and other health conditions, although there is also a risk of side-effects (Sterner & Szallasi, 1999).

  • Vanillyl alcohol, a related compound, has demonstrated neuroprotective effects in studies involving dopaminergic cells. This suggests a potential application in treating neurodegenerative diseases such as Parkinson's Disease (Kim, Choi, & Jung, 2011).

  • Research into bio-based epoxy resins derived from Vanillyl alcohol, a compound related to Vanillylidenacetone, has shown potential applications in sustainable chemistry and engineering (Hernandez et al., 2016).

  • Vanillyl alcohol has also been studied for its anticonvulsive and free radical scavenging activities, highlighting its potential therapeutic applications in epilepsy and oxidative stress-related conditions (Hsieh et al., 2000).

  • The cross-metathesis reactions involving Vanillylidenacetone have been explored, suggesting its role in chemical synthesis and material science (Awang et al., 2016).

  • Vanillylidenacetone's toxicity and physiological responses have been investigated, contributing to a better understanding of the biological impacts of phenolic compounds (Adeboye, Bettiga, & Olsson, 2014).

  • Its potential against hepatotoxicity has been studied, indicating Vanillylidenacetone's therapeutic promise in liver health (Alam et al., 2018).

Future Directions

While specific future directions for Vanillylidenacetone are not mentioned in the search results, it is worth noting that phenolic compounds like Vanillylidenacetone are being studied for their potential applications in various fields . For instance, they are being explored for their potential use in the production of second-generation biofuels and chemicals .

properties

IUPAC Name

(E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWKBSMFXWNGRE-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish, needle like crystals, sweet warm and tenacious odour
Record name Vanillylidene acetone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water, moderately soluble (in ethanol)
Record name Vanillylidene acetone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

Dehydrozingerone

CAS RN

1080-12-2, 22214-42-2
Record name Methyl-3-methoxy-4-hydroxystyryl ketone
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Record name Vanillylidene acetone
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Record name Dehydrozingerone
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Record name 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-
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Record name 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one
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Record name VANILLYLIDENE ACETONE
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Synthesis routes and methods I

Procedure details

1-(4-Methoxymethyloxy-3-methoxyphenyl)-1-buten-3-one (35j, 0.40 g, 1.7 mmol) was dissolved in methanol (40 ml) and stirred for 15 min at 50° C. Hydrochloric acid (3 drops) was added and the mixture stirred for 18 hr at 65° C. The methanol was evaporated and the resulting residue extracted into ethyl acetate, washed with saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to afford a solid. The crude solid was chromatographed on silica gel with ethyl acetate/hexane to give 0.24 g (74%) of an orange-yellow solid: mp 120-122° C. [expected mp 128-129° C.]; 1H NMR δ 2.34 (s, 3H), 3.91 (s, 3H), 5.98 (s, 1H), 6.56 (d, 1H, J=16.1 Hz), 6.91 (d, 1H, J=8.2 Hz), 7.04 (m, 2H), 7.43 (d, 1H, J=16.3 Hz); 13C NMR: δ 27.3, 56.0, 109.3, 114.8, 123.4, 124.9, 126.9, 143.6, 146.8, 148.2, 198.2.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of acetone (15.30 g, 263.76 mmol) in a mixture of ethanol (35 mL) and water (15 mL) were added sodium hydroxide (2.90 g, 72.54 mmol) and 4-hydroxy-3-methoxybenzaldehyde (5.01 g, 32.97 mmol). The reaction mixture was stirred at room temperature for 15 h. The reaction was cooled to 0° C. and quenched with 2.0 N hydrochloric acid until the solution became slightly acidic. The solution was extracted with ethyl acetate (4×100 mL). The combined organic layers were washed with water (50 mL) and saturated aqueous sodium chloride (50 mL). The organic layer was dried over magnesium sulfate, filtered, and concentrated at reduced pressure to afford 4-(4-hydroxy-3-methoxy-phenyl)but-3-ene-2-one (5.52 g, 87% yield) as a yellow solid: MS (EI) for C11H12O3: 193 (MH+).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
5.01 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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